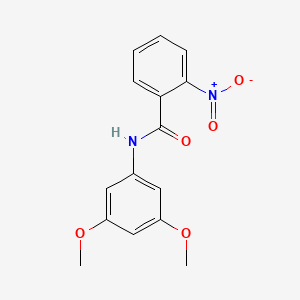
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and to inhibit the growth and proliferation of cancer cells. Additionally, 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide is a stable compound that can be stored for extended periods of time without degradation. However, one of the limitations of using 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide in laboratory experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide. One area of interest is the development of new synthetic methods for 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide and to investigate its potential applications in the treatment of various diseases. Finally, there is a need for more research on the potential toxicity of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide and its effects on human health.
合成法
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenylamine. The resulting product is then reduced using a reducing agent such as iron powder to yield 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide.
科学的研究の応用
4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide has been used in a wide range of scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. It has been shown to have anti-inflammatory properties and has been used to investigate the role of inflammation in various diseases. Additionally, 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-methylphenyl)benzamide has been shown to have potential anticancer properties and has been used to investigate its mechanism of action in cancer cells.
特性
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrol-1-yl)-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-2-5-13(6-3-11)20-18(24)12-4-7-14(19)15(10-12)21-16(22)8-9-17(21)23/h2-10H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSISLCYYDRVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(2,5-dioxopyrrol-1-yl)-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)



![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)

